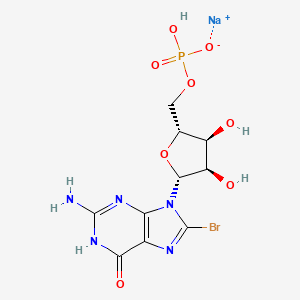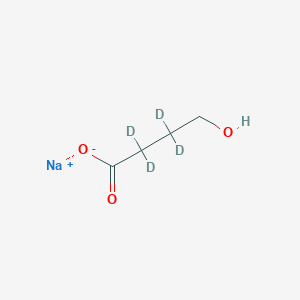
Sodium 4-hydroxybutyrate-2,2,3,3-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-hydroxybutyrate-2,2,3,3-d4: is an isotopically labeled compound, often used in scientific research. It is a deuterated form of sodium 4-hydroxybutyrate, where the hydrogen atoms at positions 2 and 3 are replaced with deuterium. This compound is primarily used as an internal standard in various analytical techniques due to its stability and distinct mass.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-hydroxybutyrate-2,2,3,3-d4 typically involves the deuteration of 4-hydroxybutyric acid. The process begins with the preparation of 4-hydroxybutyric acid, followed by the introduction of deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium oxide (D2O) as the deuterium source. The final step involves neutralizing the deuterated acid with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced catalytic systems and controlled reaction conditions to ensure the efficient incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-hydroxybutyrate-2,2,3,3-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated 4-hydroxybutyric acid.
Reduction: Reduction reactions can convert it back to its corresponding alcohol form.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions include deuterated derivatives of 4-hydroxybutyric acid and its corresponding alcohols .
Scientific Research Applications
Chemistry: In chemistry, sodium 4-hydroxybutyrate-2,2,3,3-d4 is used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) due to its distinct isotopic signature .
Biology: In biological research, it is used to study metabolic pathways involving 4-hydroxybutyrate. Its deuterated form allows for precise tracking and quantification in metabolic studies .
Medicine: In medical research, it is used to investigate the pharmacokinetics and pharmacodynamics of 4-hydroxybutyrate and its derivatives. Its stable isotopic nature makes it ideal for tracing and studying drug metabolism .
Industry: In the industrial sector, it is used in the production of deuterated compounds for various applications, including pharmaceuticals and advanced materials .
Mechanism of Action
The mechanism of action of sodium 4-hydroxybutyrate-2,2,3,3-d4 is similar to that of its non-deuterated counterpart. It acts as a central nervous system depressant by binding to gamma-aminobutyric acid (GABA) receptors and gamma-hydroxybutyrate (GHB) receptors in the brain. This binding results in inhibitory neurotransmission, leading to sedative and anesthetic effects .
Comparison with Similar Compounds
Sodium 4-hydroxybutyrate:
Sodium DL-3-hydroxybutyrate-3,4,4,4-d4: Another deuterated compound used as an internal standard in analytical chemistry.
Uniqueness: Sodium 4-hydroxybutyrate-2,2,3,3-d4 is unique due to its specific deuteration pattern, which provides distinct advantages in analytical applications. Its isotopic labeling allows for precise quantification and tracking in various research fields, making it a valuable tool in scientific investigations .
Properties
CAS No. |
1251763-08-2 |
|---|---|
Molecular Formula |
C4H3D4NaO3 |
Molecular Weight |
130.1109971 |
IUPAC Name |
sodium;2,2,3,3-tetradeuterio-4-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1/i1D2,2D2; |
SMILES |
C(CC(=O)[O-])CO.[Na+] |
Synonyms |
SodiuM 4-Hydroxybutyrate-d4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



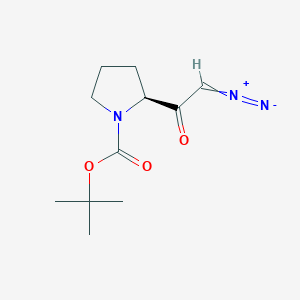
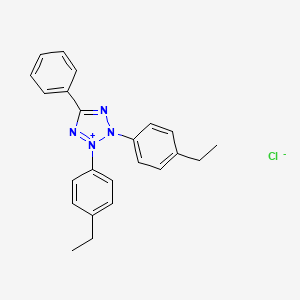
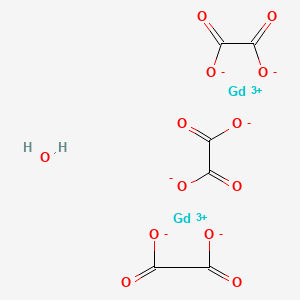
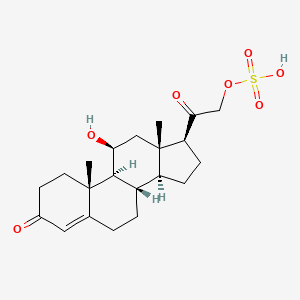
![(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid](/img/structure/B1141472.png)
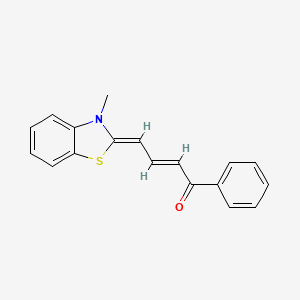
![methyl (2S,3R,4S)-4-[2-[[(2R,3R,4S,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicen-4-yl]methoxy]-2-oxoethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B1141476.png)
